1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea
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Overview
Description
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, a dichlorophenyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 2,3-dichloroaniline in the presence of a thiourea reagent. The reaction conditions may include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structural features.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-phenylthiourea
- 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea
- 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,4-dichlorophenyl)thiourea
Comparison
Compared to these similar compounds, 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(2,3-dichlorophenyl)thiourea may exhibit unique properties due to the specific positioning of the chlorine atoms on the dichlorophenyl ring. This could influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C14H9Cl3F3N3S |
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Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(2,3-dichlorophenyl)thiourea |
InChI |
InChI=1S/C14H9Cl3F3N3S/c15-8-2-1-3-10(12(8)17)23-13(24)22-6-11-9(16)4-7(5-21-11)14(18,19)20/h1-5H,6H2,(H2,22,23,24) |
InChI Key |
QSKXHXPOTMYIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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